molecular formula C9H19ClN2O B3059888 4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride CAS No. 1390654-88-2

4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride

Cat. No. B3059888
CAS RN: 1390654-88-2
M. Wt: 206.71
InChI Key: CQRNHPWTPLMIDU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride, commonly known as Prolintane, is a synthetic compound that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1950s as a potential treatment for narcolepsy and ADHD. However, due to its limited efficacy and potential for abuse, it was never approved for medical use. Despite this, Prolintane has gained popularity among recreational drug users due to its stimulant effects.

Scientific Research Applications

Materials Science and Polymer Chemistry

4-(Aminomethyl)benzonitrile hydrochloride can be incorporated into polymer matrices. Its presence affects material properties such as solubility, mechanical strength, and thermal stability. Researchers explore its use in designing functional materials, including coatings, adhesives, and drug delivery systems.

For more information, you can find related products at Sigma-Aldrich and Thermo Scientific . Additionally, a convenient synthesis of amino acid methyl esters, which includes related compounds, can be found in this research article .

properties

IUPAC Name

4-(aminomethyl)-1-tert-butylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-7(5-10)4-8(11)12;/h7H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRNHPWTPLMIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride

CAS RN

1390654-88-2
Record name 2-Pyrrolidinone, 4-(aminomethyl)-1-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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